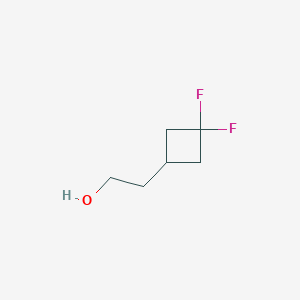

2-(3,3-Difluorocyclobutyl)ethanol

Descripción

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov Fluorination can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. researchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery. nih.gov The strategic placement of fluorine can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. researchgate.net

The Role of the Cyclobutane (B1203170) Scaffold in Molecular Design

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly being exploited in molecular design. nih.gov Its puckered conformation provides a level of structural rigidity and spatial definition that is distinct from more flexible acyclic chains or larger ring systems. nih.gov In medicinal chemistry, the cyclobutane scaffold can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while introducing a novel vector for substituent placement. nih.gov The incorporation of a cyclobutane motif can lead to improved metabolic stability, conformational restriction of flexible molecules, and the ability to fill specific hydrophobic pockets in protein active sites. nih.gov Recent advancements in synthetic methodologies have made cyclobutane-containing building blocks more accessible, further stimulating their use in drug discovery programs. nih.gov

Research Trajectories for 2-(3,3-Difluorocyclobutyl)ethanol and its Analogues

The convergence of fluorine chemistry and the utility of the cyclobutane scaffold has propelled research into compounds like this compound and its analogues. Current research is focused on several key areas. A primary trajectory involves the development of efficient and stereoselective synthetic routes to access these molecules. acs.org The synthesis of gem-difluorocyclobutane derivatives, for instance, has been a challenge, with recent breakthroughs utilizing organolanthanum reagents to overcome issues of elimination. acs.org

Another significant research direction is the exploration of these compounds as building blocks in medicinal chemistry. The difluorocyclobutane moiety is considered a valuable motif as it is small, polar, yet lipophilic, offering a unique combination of properties for drug design. acs.orgacs.org Researchers are investigating the biological activity of analogues of this compound, such as those containing amine or other functional groups, for potential applications in various therapeutic areas. nih.gov For example, the synthesis of 3-alkyl- and 3-aryl-3-fluorocyclobutylamines has been reported, along with studies of their physicochemical properties like pKa and lipophilicity, which are crucial for drug development. researchgate.net

Furthermore, the stability of the difluorocyclobutane ring under various reaction conditions makes it an attractive scaffold for further chemical modifications, allowing for the creation of diverse molecular libraries for screening and lead optimization. acs.org The development of methods for the functionalization of the cyclobutane ring, including radical reactions, opens up new avenues for creating novel and complex molecules based on this scaffold. acs.orgacs.org

Interactive Data Table: Physicochemical Properties

Below is a table summarizing key physicochemical properties of this compound and a related analogue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₁₀F₂O | 136.14 | 1056467-54-9 sigmaaldrich.com |

| 3,3-Difluorocyclobutene | C₄H₄F₂ | 90.07 | Not Available nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,3-difluorocyclobutyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHPGAARGJPJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3,3 Difluorocyclobutyl Ethanol and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Construction and Functionalization

The synthesis of 2-(3,3-Difluorocyclobutyl)ethanol and its derivatives hinges on the effective construction and subsequent functionalization of the cyclobutane core. Key strategies involve the formation of a cyclobutanone (B123998) precursor, which can then be subjected to fluorination and further modifications.

Cyclization Approaches to Fluorinated Cyclobutanes

A primary route to the 3,3-difluorocyclobutane scaffold involves the [2+2] cycloaddition of a ketene (B1206846) with a vinyl ether. researchgate.net For instance, the reaction of dichloroketene (B1203229), generated in situ, with tert-butyl or benzyl (B1604629) vinyl ether provides a dichlorinated cyclobutanone intermediate. This intermediate is a crucial precursor that sets the stage for the introduction of the fluorine atoms.

Another versatile approach to functionalized cyclobutanes that can serve as precursors is the use of 1,2-azaborines. These compounds can undergo photoisomerization to furnish cis-aminoborylated cyclobutanes, with the boron unit acting as a handle for further functionalization.

Deoxofluorination Techniques in Synthesis

Deoxofluorination is a critical step in the synthesis of 3,3-difluorocyclobutanes from their corresponding cyclobutanone precursors. This transformation replaces the carbonyl oxygen with two fluorine atoms. A common and effective reagent for this purpose is sulfur tetrafluoride (SF₄). However, due to its high toxicity and gaseous nature, alternative reagents are often sought in a laboratory setting. researchgate.net

An alternative and widely used deoxofluorination protocol for the synthesis of gem-difluorinated compounds from ketones involves the use of reagents like Deoxofluor. The deoxofluorination of an O-protected 2-(hydroxymethyl)cyclobutanone (B2923102) is a key step in an efficient synthesis of 2-substituted difluorocyclobutane building blocks. researchgate.net The choice of deoxofluorination reagent and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Regio- and Stereoselective Fluorination Protocols

Achieving the desired 3,3-difluoro substitution pattern on the cyclobutane ring requires precise control over the regioselectivity of the fluorination process. Furthermore, the synthesis of chiral derivatives necessitates stereoselective methods.

Nucleophilic and Electrophilic Fluorination

Both nucleophilic and electrophilic fluorination strategies can be employed in the synthesis of fluorinated cyclobutanes. Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). In the context of synthesizing 3,3-difluorocyclobutanes, deoxofluorination of a 3-oxocyclobutanecarboxylate precursor is a key nucleophilic fluorination strategy.

Electrophilic fluorination, on the other hand, utilizes reagents that deliver an electrophilic fluorine species to a nucleophilic substrate. Reagents such as Selectfluor® have been used in the divergent fluorination of alkylidenecyclobutanes, leading to various fluorinated cyclobutane products. The choice between nucleophilic and electrophilic methods often depends on the specific substrate and the desired outcome.

Asymmetric Synthesis of Chiral Fluorinated Cyclobutane Derivatives

The development of asymmetric methods to access enantioenriched fluorinated cyclobutanes is a significant challenge in synthetic chemistry. One successful approach involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method provides chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. These chiral building blocks can then be further elaborated to a variety of enantioenriched fluorinated cyclobutane derivatives.

Another strategy for accessing chiral cyclobutanes is through the use of chiral auxiliaries. For example, the diastereoselective synthesis of cyclopropanes with high asymmetric induction has been achieved using a chiral auxiliary, followed by a ring expansion to afford dihydrofurans with retention of stereochemistry. While not directly applied to this compound in the reviewed literature, such strategies could potentially be adapted.

Multigram Synthesis and Scalability Considerations

The practical utility of this compound and its derivatives is highly dependent on the ability to produce them on a sufficiently large scale. Therefore, the development of robust and scalable synthetic routes is of paramount importance.

An approach for the multigram synthesis of a range of 3,3-difluorocyclobutyl-substituted building blocks has been described. researchgate.net This methodology highlights the use of ethyl 3,3-difluorocyclobutanecarboxylate as a versatile common intermediate. This key intermediate can be prepared on a large scale and subsequently converted to various target molecules, including alcohols, amines, and carboxylic acids. researchgate.net

For the preparation of 3,3-difluorocyclobutanol, which can be a precursor to this compound, an alternative pathway involving the reaction of dichloroketene with tert-butyl or benzyl vinyl ether is often employed for scalability. researchgate.net The subsequent reduction of the resulting ester or carboxylic acid functionality to the primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride. Careful optimization of reaction conditions, purification methods, and reagent costs are all critical considerations for ensuring the economic viability of the synthesis on a multigram scale and beyond.

The following table summarizes a synthetic route to a key intermediate, ethyl 3,3-difluorocyclobutanecarboxylate, which can be further converted to this compound.

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | Diethyl 1,3-acetonedicarboxylate | 1. NaH, 2. CH₂I₂ | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | - |

| 2 | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Deoxofluor | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | - |

| 3 | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 1. KOH, 2. H⁺, heat | 3,3-Difluorocyclobutanecarboxylic acid | - |

| 4 | 3,3-Difluorocyclobutanecarboxylic acid | EtOH, H₂SO₄ (cat.) | Ethyl 3,3-difluorocyclobutanecarboxylate | High |

Green Chemistry Principles in the Synthesis of Fluorinated Cyclobutyl Compounds

The application of green chemistry principles to the synthesis of fluorinated compounds is crucial for mitigating environmental impact and enhancing safety and efficiency. Traditional fluorination methods often rely on hazardous reagents and harsh reaction conditions, leading to significant waste generation. dovepress.comcas.cn Recent advancements aim to address these challenges by focusing on several key principles of green chemistry.

One of the primary goals is the use of safer and more environmentally benign fluorinating agents. bioengineer.org Historically, reagents like antimony trifluoride (SbF₃) and elemental fluorine (F₂) have been employed, which are highly toxic and difficult to handle. dovepress.comcas.cn Modern approaches are shifting towards the use of nucleophilic fluoride sources like potassium fluoride (KF) in combination with phase-transfer catalysts or within greener solvent systems to improve safety and reduce hazardous byproducts. bioengineer.orgsciencedaily.comeurekalert.org

The selection of solvents is another critical aspect. Many fluorination reactions are performed in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are known for their toxicity. wpmucdn.com Research is actively exploring greener alternatives, including bio-derived solvents like γ-valerolactone (GVL) and cyclopentanone, which have shown promise in certain fluorination reactions. wpmucdn.com The use of water as a solvent for fluorination is also a growing area of interest, challenging the long-held belief that water and fluorine chemistry are incompatible. rsc.org Additionally, solvent-free reaction conditions, where reagents are ground together, represent a significant step towards minimizing solvent waste. researchgate.net

Catalysis plays a pivotal role in developing greener synthetic routes. The use of catalytic methods is superior to stoichiometric approaches as it reduces waste and often allows for milder reaction conditions. csus.edu For instance, the development of catalytic systems for direct C-H fluorination is a highly sought-after goal, as it would streamline synthetic sequences and improve atom economy.

Atom economy, a core principle of green chemistry, is a measure of how efficiently atoms from the reactants are incorporated into the final product. wikipedia.orgprimescholars.com Reactions with poor atom economy, such as the Wittig reaction, generate significant waste. rsc.org Designing synthetic pathways that maximize atom economy is essential for sustainable chemical manufacturing. This includes favoring addition reactions over substitution or elimination reactions where possible.

Finally, reducing the number of synthetic steps, such as protection and deprotection sequences, minimizes reagent use and waste generation. The development of direct, one-pot syntheses is a key strategy in this regard.

Table 1: Application of Green Chemistry Principles in Fluorinated Compound Synthesis

| Green Chemistry Principle | Application in Fluorinated Synthesis | Research Findings |

| Safer Reagents | Replacement of hazardous fluorinating agents like SbF₃ and F₂. | Use of KF with activators like hexafluoroisopropanol (HFIP) to create less hygroscopic and more soluble fluorinating complexes. bioengineer.org |

| Safer Solvents | Substitution of toxic polar aprotic solvents (e.g., DMF, NMP). | Promising results with bio-derived solvents like γ-valerolactone (GVL) and the use of water as a reaction medium. wpmucdn.comrsc.org |

| Catalysis | Development of catalytic methods to replace stoichiometric reagents. | Iron-thiol cooperative catalysis for decarboxylative hydroalkylation to form fluorinated cyclobutanes. nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Focus on addition reactions and catalytic cycles to minimize byproduct formation. wikipedia.orgprimescholars.com |

| Reduction of Derivatives | Minimizing the use of protecting groups to shorten synthetic routes. | Exploration of direct C-H functionalization to avoid pre-functionalization steps. calstate.edu |

Synthetic Routes to Key Intermediates of this compound

The synthesis of this compound necessitates the construction of the difluorocyclobutane ring and subsequent functional group manipulations. Several strategies can be envisioned for the preparation of key intermediates, often starting from commercially available cyclobutane derivatives.

One common approach involves the fluorination of a corresponding keto-intermediate. For instance, 3-oxocyclobutanecarboxylic acid or its esters can serve as a starting point. The ketone can be converted to the geminal difluoride using a variety of deoxofluorinating reagents. Subsequent reduction of the carboxylic acid or ester functionality would then yield the desired ethanol (B145695) side chain.

A recent study by Chernykh et al. describes the decagram-scale synthesis of various functionalized cis-2-((fluoro)alkyl)cyclobutanes, providing valuable insights into the construction of such scaffolds. nih.govchemrxiv.org Their work highlights the preparation of cyclobutane-derived building blocks that can be further elaborated.

A plausible synthetic sequence could begin with a [2+2] cycloaddition reaction to form a cyclobutane ring with the appropriate substitution pattern for further functionalization. For example, the cycloaddition of an allene (B1206475) with an alkene can provide a methylene-substituted cyclobutane, which can then be subjected to ozonolysis and subsequent fluorination and reduction steps.

The introduction of the ethanol side chain can be achieved through various standard organic transformations. For example, a cyclobutanecarboxylic acid intermediate can be reduced to the corresponding alcohol. Alternatively, a Grignard reaction on a cyclobutanecarboxaldehyde (B128957) intermediate could also furnish the desired product.

A potential synthetic route to a key intermediate, such as (3,3-difluorocyclobutyl)methanol (B592439), could be envisioned as follows:

Fluorination: Treatment of 3-oxocyclobutanecarboxylic acid with a deoxofluorinating agent, such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), would yield 3,3-difluorocyclobutanecarboxylic acid. While effective, reagents like SF₄ are extremely toxic, prompting the search for safer alternatives. nih.gov

Reduction: The resulting 3,3-difluorocyclobutanecarboxylic acid can then be reduced to (3,3-difluorocyclobutyl)methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction.

Homologation: The (3,3-difluorocyclobutyl)methanol can be converted to the corresponding tosylate or halide, followed by displacement with a cyanide source. Subsequent hydrolysis and reduction of the nitrile would provide the target this compound.

An alternative enzymatic approach for the synthesis of similar structures has also been explored. For instance, a four-enzyme system has been used for the production of 2,3-butanediol (B46004) from ethanol, demonstrating the potential of biocatalysis in generating chiral alcohols. nih.govnih.gov While not directly applied to the target molecule, this highlights the possibility of developing enzymatic routes for the stereoselective synthesis of this compound or its precursors.

Table 2: Potential Intermediates and Synthetic Transformations

| Intermediate | Precursor | Transformation | Reagents/Conditions |

| 3,3-Difluorocyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid | Deoxofluorination | DAST, SF₄ |

| (3,3-Difluorocyclobutyl)methanol | 3,3-Difluorocyclobutanecarboxylic acid | Reduction | LiAlH₄, BH₃·THF |

| 2-(3,3-Difluorocyclobutyl)acetonitrile | (3,3-Difluorocyclobutyl)methyl tosylate | Cyanation | NaCN, KCN |

| This compound | 2-(3,3-Difluorocyclobutyl)acetonitrile | Hydrolysis and Reduction | 1. H₃O⁺, Δ 2. LiAlH₄ |

Chemical Transformations and Derivatization Strategies of 2 3,3 Difluorocyclobutyl Ethanol

Functional Group Interconversions of the Alcohol Moiety

The primary alcohol group in 2-(3,3-difluorocyclobutyl)ethanol is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities, paving the way for the synthesis of a wide range of derivatives.

A fundamental transformation is the oxidation of the primary alcohol. fiveable.me Depending on the choice of oxidizing agent, this reaction can yield either the corresponding aldehyde, 2-(3,3-difluorocyclobutyl)acetaldehyde, or the carboxylic acid, 2-(3,3-difluorocyclobutyl)acetic acid. solubilityofthings.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are typically employed for the selective formation of the aldehyde. fiveable.me Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), will further oxidize the alcohol or the intermediate aldehyde to the carboxylic acid. fiveable.meimperial.ac.uk

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. vanderbilt.edu This activation facilitates nucleophilic substitution reactions, enabling the introduction of various nucleophiles, including azides, halides, and cyanides. vanderbilt.edu For example, the reaction with sodium azide (B81097) would yield 1-(2-azidoethyl)-3,3-difluorocyclobutane.

Furthermore, the alcohol can undergo etherification reactions. For instance, direct etherification with an appropriate alkyl halide under Williamson ether synthesis conditions (a strong base like sodium hydride followed by the electrophile) would produce the corresponding ether derivative.

Below is a table summarizing these key functional group interconversions:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 2-(3,3-Difluorocyclobutyl)acetaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO4) | 2-(3,3-Difluorocyclobutyl)acetic acid | Oxidation |

| This compound | p-Toluenesulfonyl chloride, Pyridine | 2-(3,3-Difluorocyclobutyl)ethyl tosylate | Sulfonylation |

| This compound | Sodium hydride, Alkyl halide | 1-(2-alkoxyethyl)-3,3-difluorocyclobutane | Etherification |

Synthesis of Substituted 3,3-Difluorocyclobutyl Building Blocks

The this compound scaffold serves as a valuable precursor for the synthesis of more complex and substituted 3,3-difluorocyclobutyl building blocks. vanderbilt.edubldpharm.com These transformations often involve modifications of the ethyl side chain or the cyclobutane (B1203170) ring itself.

One common strategy involves the conversion of the alcohol to a leaving group, as mentioned previously, followed by nucleophilic displacement. vanderbilt.edu This allows for the introduction of a wide array of substituents at the terminus of the ethyl chain. For instance, the tosylate derivative can react with organocuprates or other organometallic reagents to form new carbon-carbon bonds, elongating or branching the side chain.

Another approach involves the manipulation of the cyclobutane ring. While the difluorinated ring is generally stable, under specific conditions, ring-opening or rearrangement reactions can be induced, leading to novel fluorinated acyclic or different cyclic structures. However, literature specifically detailing such transformations for this compound is limited. More commonly, the intact difluorocyclobutyl moiety is incorporated into larger molecules.

Research into the synthesis of various fluorinated cyclobutane derivatives has been a subject of interest for developing new monomers for specialized polymers. dtic.mil These studies often involve the synthesis of functionalized cyclobutenes which can then be used in polymerization reactions. dtic.mil

The following table provides examples of substituted building blocks derived from this compound:

| Starting Material | Reagent(s) | Intermediate | Final Product |

| This compound | 1. TsCl, Pyridine; 2. NaCN | 2-(3,3-Difluorocyclobutyl)ethyl tosylate | 3-(3,3-Difluorocyclobutyl)propanenitrile |

| This compound | 1. PBr3; 2. Mg, then CO2, then H3O+ | 1-(2-bromoethyl)-3,3-difluorocyclobutane | 3-(3,3-Difluorocyclobutyl)propanoic acid |

Formation of Peptide Derivatives and Protected Variants

In the realm of medicinal chemistry, the incorporation of unnatural amino acids or peptide mimetics is a powerful strategy for developing novel therapeutics. The carboxylic acid derivative, 2-(3,3-difluorocyclobutyl)acetic acid, can be utilized as a bioisostere for natural amino acid side chains in peptide synthesis.

The synthesis of peptide derivatives first requires the conversion of the alcohol in this compound to a carboxylic acid, as detailed in section 3.1. This acid can then be coupled to the N-terminus of a peptide or an amino acid ester using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS). organic-chemistry.org

For solid-phase peptide synthesis, it is often necessary to use protected variants of the building block. nih.gov For instance, the alcohol could be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, before other transformations are carried out on the molecule. This protecting group can be removed at a later stage of the synthesis.

The table below illustrates the formation of a simple dipeptide derivative:

| Reactant 1 | Reactant 2 | Coupling Reagent(s) | Product |

| 2-(3,3-Difluorocyclobutyl)acetic acid | Glycine methyl ester | DCC, NHS | Methyl 2-((2-(3,3-difluorocyclobutyl)acetyl)amino)acetate |

Coupling Reactions and Scaffold Modifications

The versatility of this compound and its derivatives extends to various coupling reactions, which are instrumental in constructing complex molecular architectures. These reactions can involve either the alcohol functionality or derivatives thereof.

For instance, the alcohol can participate in Mitsunobu reactions to form esters with carboxylic acids under mild conditions, offering an alternative to traditional esterification methods. organic-chemistry.org This reaction proceeds with an inversion of configuration if the alcohol is chiral.

Furthermore, derivatives such as the corresponding boronic acid or ester, which can be synthesized from the halide or triflate derivative of this compound, can undergo Suzuki coupling reactions with aryl or vinyl halides. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals and advanced materials.

The Guerbet reaction, a coupling reaction for alcohols, could potentially be applied to this compound to produce a dimerized alcohol, 2-(3,3-difluorocyclobutyl)-1-(2-(3,3-difluorocyclobutyl)ethyl)propan-1-ol, though specific examples for this substrate are not readily found in the literature. nih.gov

The following table outlines some potential coupling reactions:

| Derivative of this compound | Coupling Partner | Reaction Type | Potential Product |

| This compound | Benzoic acid | Mitsunobu Reaction | 2-(3,3-Difluorocyclobutyl)ethyl benzoate |

| (2-(3,3-Difluorocyclobutyl)ethyl)boronic acid | Iodobenzene | Suzuki Coupling | 1-(2-phenylethyl)-3,3-difluorocyclobutane |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2-(3,3-Difluorocyclobutyl)ethanol, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments would provide a complete picture of the molecule's connectivity and environment of the hydrogen, fluorine, and carbon atoms, respectively. sigmaaldrich.com

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their neighboring atoms. Based on the molecule's structure, one would anticipate signals corresponding to the hydroxyl (-OH) proton, the two protons of the ethyl group (-CH₂-OH and -CH₂-), and the protons on the cyclobutyl ring. The chemical shifts, integration of the peaks, and their splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons and fluorine atoms would allow for the assignment of each signal to its specific position in the molecule. The signal for the hydroxyl proton is often a broad singlet, while the ethyl group protons would appear as complex multiplets due to coupling with each other and the adjacent cyclobutyl methine proton. The cyclobutyl protons would also exhibit complex splitting patterns due to coupling with each other and the two fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated organic compounds. libretexts.org In the case of this compound, the two fluorine atoms are chemically equivalent, assuming free rotation or a plane of symmetry in the ring. Therefore, they would be expected to produce a single primary signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the gem-difluoro group on the cyclobutane (B1203170) ring. Furthermore, this fluorine signal would be split into a complex multiplet due to coupling with the adjacent protons on the cyclobutyl ring, providing valuable information about the through-bond connectivity.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org For this compound, six distinct signals would be expected, one for each carbon atom in a unique environment. The carbon atom bonded to the two fluorine atoms (C-F₂) would show a characteristic chemical shift and would be split into a triplet due to one-bond coupling with the two fluorine nuclei. The carbons of the ethyl group and the other carbons of the cyclobutyl ring would also appear at predictable chemical shift ranges. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, further aiding in the complete assignment of the carbon skeleton. libretexts.org

Table 1: Predicted NMR Spectroscopic Data Interpretation for this compound

| Nucleus | Predicted Chemical Shift Region (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | 1.5 - 4.0 | Multiplets, Triplet, Broad Singlet | Signals would correspond to cyclobutyl, ethyl, and hydroxyl protons. Complex splitting due to H-H and H-F coupling. |

| ¹⁹F | Specific region for alkyl fluorides | Multiplet | A single signal expected for the two equivalent fluorine atoms, split by adjacent protons. |

| ¹³C | 15 - 120 | Singlets, Triplets | Six distinct signals expected. The C-F₂ carbon would appear as a triplet with a large ¹JCF coupling constant. |

This table represents a theoretical prediction of the NMR data. Actual experimental values are required for definitive structural confirmation.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Since this compound is listed as a solid, it is a candidate for single-crystal X-ray diffraction analysis, provided a suitable crystal can be grown. sigmaaldrich.com

This technique would provide a wealth of structural information, including:

Bond Lengths: The exact distances between all bonded atoms (e.g., C-C, C-H, C-O, C-F).

Bond Angles: The precise angles between adjacent bonds, defining the geometry of the cyclobutyl ring and the conformation of the ethanol (B145695) substituent.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the puckering of the four-membered ring and the orientation of the side chain relative to the ring.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the hydroxyl group.

Successful X-ray crystallographic analysis would yield an unambiguous three-dimensional model of the molecule, confirming its connectivity and revealing its preferred solid-state conformation.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the intact molecule (136.14 Da). The presence of this peak would confirm the compound's identity. High-resolution mass spectrometry could further verify the elemental formula, C₆H₁₀F₂O.

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. For alcohols, characteristic fragmentation pathways include the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 118. libretexts.org Another common fragmentation is the alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and the adjacent carbon is broken. libretexts.org Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 136 | [M]⁺ | Molecular Ion |

| 118 | [M - H₂O]⁺ | Dehydration (Loss of water) |

| 117 | [M - H - H₂O]⁺ | Loss of a hydrogen radical following dehydration |

| Various | Fragment Ions | Cleavage of the cyclobutyl ring and ethyl side-chain |

This table represents predicted fragmentation patterns. Experimental data is necessary to confirm the actual fragmentation pathways.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for understanding the electronic landscape of a molecule. For 2-(3,3-difluorocyclobutyl)ethanol, these calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds. nih.gov

The presence of the two highly electronegative fluorine atoms on the cyclobutyl ring significantly influences the molecule's electronic structure. These atoms create a localized region of high electron density, leading to a notable dipole moment for the molecule. The calculated Mulliken effective charges on the atoms, for instance, can quantify this charge distribution, highlighting the partial negative charge on the fluorine atoms and the corresponding partial positive charges on the adjacent carbon atoms. researchgate.net

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals key aspects of the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and its propensity to participate in chemical reactions. A larger HOMO-LUMO gap generally suggests higher stability.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Calculated Value | Method |

| Dipole Moment (Debye) | Data not available in search results | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | Data not available in search results | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Data not available in search results | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | Data not available in search results | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations. The chosen method is a common and reliable one for such analyses. doi.org

Conformational Analysis of the Difluorocyclobutyl Moiety

The four-membered cyclobutyl ring is not planar and can adopt various puckered conformations. The introduction of two fluorine atoms at the 3-position of the cyclobutyl ring in this compound adds another layer of complexity to its conformational landscape.

The relative energies of different conformers are crucial for understanding the molecule's behavior in various environments. The most stable conformer will be the most populated at equilibrium, and its geometry will dictate how the molecule interacts with other molecules. Factors such as steric hindrance and intramolecular interactions, like potential weak hydrogen bonds, play a significant role in determining the preferred conformation.

Molecular Dynamics Simulations of Compound Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with its surroundings over time. nih.govarxiv.org These simulations are particularly valuable for understanding the behavior of the compound in solution or in complex biological systems.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating a system containing this compound and, for example, water molecules, researchers can observe how the compound is solvated. The simulations can reveal the formation and lifetime of hydrogen bonds between the hydroxyl group of the ethanol (B145695) moiety and surrounding water molecules. nih.gov

Furthermore, MD simulations can be used to study the partitioning of the compound between different phases, such as water and an organic solvent. This information is critical for predicting its behavior in various applications, including its potential as a building block in materials science or medicinal chemistry. The diffusion coefficient of the molecule in different media can also be calculated from these simulations, providing insights into its transport properties. arxiv.org

Reaction Mechanism Studies of Fluorination and Derivatization Processes

Understanding the mechanisms of how this compound is synthesized and how it can be chemically modified is essential for its practical use. Computational studies can elucidate the intricate steps involved in these chemical transformations.

For instance, the fluorination process to introduce the two fluorine atoms onto the cyclobutane (B1203170) ring can be investigated to determine the most likely reaction pathway and the transition state structures. This knowledge can help in optimizing reaction conditions to improve yield and selectivity.

Similarly, the derivatization of the hydroxyl group of the ethanol side chain can be studied computationally. By modeling the reaction with various reagents, it is possible to predict the feasibility of different chemical modifications and the properties of the resulting derivatives. These studies can guide the synthesis of new molecules with desired functionalities, expanding the chemical space accessible from this fluorinated building block. dtic.mil

The Role of this compound in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. One such fluorinated building block, this compound, is emerging as a valuable scaffold in the development of novel therapeutics, particularly in the areas of fibrotic diseases, inflammatory disorders, and cancer diagnostics. This article explores the significance of fluorination in drug design and delves into the specific applications of this compound in the synthesis of promising pharmaceutical compounds.

Applications in Materials Science Research

Incorporation of Fluorinated Cyclobutyl Moieties into Polymers

The synthesis of polymers incorporating the 2-(3,3-difluorocyclobutyl)ethanol moiety can be achieved through various polymerization techniques. The hydroxyl group of the ethanol (B145695) substituent allows for its conversion into a polymerizable functional group, such as an acrylate or methacrylate. These monomers can then undergo polymerization to yield polymers with the difluorocyclobutyl group as a pendant side chain.

The primary methods for incorporating these fluorinated moieties include:

Free Radical Polymerization: Acrylate or methacrylate derivatives of this compound can be polymerized using standard free-radical initiators. This method allows for the creation of homopolymers or copolymers with a range of other vinyl monomers.

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. This level of control is crucial for tailoring the final properties of the material.

Polycondensation Reactions: The hydroxyl group of this compound can also be utilized in polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively. This incorporates the fluorinated cyclobutyl group directly into the polymer backbone.

The choice of polymerization method and comonomers allows for the synthesis of a wide variety of polymer architectures, including linear, branched, and cross-linked networks, each with distinct properties.

Development of Advanced Materials with Tuned Properties

The introduction of the 3,3-difluorocyclobutyl group into a polymer structure has a profound impact on its macroscopic properties. The strong electronegativity and low polarizability of the fluorine atoms, combined with the rigid and bulky nature of the cyclobutyl ring, lead to materials with a unique combination of characteristics. Researchers are exploring these properties to develop advanced materials for a variety of applications.

Key properties that are tuned by the incorporation of this compound include:

Thermal Stability: The high strength of the carbon-fluorine bond contributes to the enhanced thermal stability of polymers containing this moiety. This makes them suitable for applications requiring resistance to high temperatures.

Chemical Resistance: The fluorine atoms provide a protective shield around the polymer backbone, making it less susceptible to chemical attack. This results in materials with excellent resistance to solvents, acids, and bases.

Optical Properties: Fluorinated polymers often exhibit low refractive indices and low surface energies. The presence of the difluorocyclobutyl group can be used to tune the refractive index of polymers for applications in optical devices, such as coatings and lenses.

Surface Properties: The low surface energy associated with fluorinated compounds leads to materials with hydrophobic and oleophobic surfaces. This is advantageous for creating self-cleaning surfaces, anti-fouling coatings, and low-friction materials.

Dielectric Properties: The low polarizability of the C-F bond often results in materials with low dielectric constants and low dielectric loss, making them attractive for use as insulators in microelectronics.

The ability to systematically vary the concentration of the fluorinated monomer in copolymers allows for the fine-tuning of these properties to meet the specific requirements of a given application.

Interactive Data Table: Properties of Polymers Incorporating Fluorinated Moieties

| Property | Effect of Fluorination | Potential Applications |

| Thermal Stability | Increased | High-temperature coatings, aerospace components |

| Chemical Resistance | Increased | Chemical processing equipment, protective linings |

| Refractive Index | Decreased | Anti-reflective coatings, optical fibers |

| Surface Energy | Decreased | Self-cleaning surfaces, non-stick coatings |

| Dielectric Constant | Decreased | Microelectronic insulators, high-frequency circuit boards |

This table summarizes the general effects of incorporating fluorinated moieties, such as the 3,3-difluorocyclobutyl group, into polymer structures and highlights the potential applications that arise from these modified properties. The specific values for these properties would be dependent on the exact polymer architecture and the concentration of the fluorinated monomer.

Environmental Fate and Biotransformation Studies of Fluorinated Organic Compounds General Context

Persistence and Degradation Pathways in Environmental Compartments

Fluorinated organic compounds, especially per- and polyfluoroalkyl substances (PFAS), are known for their exceptional persistence in the environment. nih.govnih.gov This resistance to breakdown is largely attributed to the strength of the carbon-fluorine (C-F) bond. annualreviews.org As a result, these compounds, often dubbed "forever chemicals," can withstand harsh environmental conditions and are resistant to many natural degradation processes. nih.govchemistryworld.com

The environmental persistence of a fluorinated compound is linked to its structure, particularly the extent of fluorination. nih.gov Perfluorinated compounds, where all hydrogen atoms on a carbon chain are replaced by fluorine, are extremely stable. nih.gov Polyfluorinated compounds, which contain both C-F and C-H bonds, are comparatively more susceptible to degradation. nih.govnih.gov

Degradation of certain polyfluorinated compounds can occur through various pathways, although often at slow rates. For instance, fluorotelomer alcohols (FTOHs) are known to be precursors to persistent perfluoroalkyl carboxylates (PFCAs) in the environment. nih.govnih.gov The degradation of FTOHs can be initiated by atmospheric oxidation. researchgate.net In soil and wastewater, microbial activity can also transform these alcohols. researchgate.net However, this biodegradation is often incomplete and results in the formation of stable, persistent metabolites. researchgate.net For example, studies have shown that 8:2 fluorotelomer alcohol can be microbially degraded to the highly persistent perfluorooctanoic acid (PFOA). nih.govresearchgate.net

The environmental fate of these compounds is also influenced by their physical and chemical properties, which dictate their movement and distribution across air, water, and soil compartments. nih.gov Some fluorinated compounds are volatile and can undergo long-range atmospheric transport, leading to their presence in remote regions like the Arctic. researchgate.net Others, particularly anionic forms like PFAAs, are water-soluble and mobile in aquatic systems, posing a risk of groundwater and surface water contamination. nih.gov

| Compound Type | Environmental Compartment | Primary Degradation Process | Common Products | Persistence of Products |

|---|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | Atmosphere | Oxidation (e.g., by OH radicals) | Perfluoroalkyl Carboxylates (PFCAs) | High |

| Fluorotelomer Alcohols (FTOHs) | Wastewater/Soil | Microbial Biodegradation | Perfluoroalkyl Carboxylates (PFCAs), Unsaturated Carboxylates | High |

| Hydrofluoroether (HFE) Alcohols | Atmosphere | Oxidation | Acyl Fluorides, Mineralization Products | Variable, potentially lower |

| Hydrofluoroether (HFE) Alcohols | Aquatic Systems | Microbial Biodegradation, Photolysis | Polyfluoroether Carboxylic Acids (PFECAs) | Resistant to further microbial action but may photodegrade |

Metabolite Formation and Transformation Processes

The biotransformation of fluorinated organic compounds is a complex process that can lead to a variety of metabolites. While fluorination can block metabolic attack at a specific site, metabolism can still occur at other positions in the molecule. annualreviews.orgnih.gov

Studies on fluorotelomer alcohols (FTOHs) using rat hepatocytes have provided significant insight into the metabolic pathways of fluorinated alcohols. nih.gov The metabolism of 8:2 FTOH, for example, proceeds through several key steps. A major pathway involves direct conjugation to form O-glucuronide and O-sulfate derivatives. nih.gov Another critical pathway is the oxidation of the alcohol group, catalyzed by cytochrome P450 (P450) enzymes, to form the corresponding aldehyde (8:2 fluorotelomer aldehyde). nih.gov This aldehyde is a transient intermediate that can undergo further oxidation to a carboxylic acid (8:2 fluorotelomer carboxylate) or undergo non-enzymatic elimination of hydrogen fluoride (B91410) (HF) to form an unsaturated aldehyde. nih.gov

These unsaturated intermediates can also be oxidized to unsaturated carboxylic acids. nih.gov The metabolic cascade of FTOHs ultimately leads to the formation of stable perfluoroalkyl carboxylates (PFCAs) like perfluorooctanoate (PFOA) and perfluorononanoate (PFNA). nih.gov The transformation involves complex pathways that may include beta- and alpha-oxidation mechanisms. nih.gov

It is important to note that metabolic processes can sometimes lead to the formation of toxic byproducts. acs.orgnih.gov For instance, the metabolism of some fluorine-containing drugs can liberate fluoride ions or produce harmful metabolites like fluoroacetic acid. acs.orgnih.gov The N-dealkylation of a fluoroethylamine moiety in one compound was found to release fluoroacetate, leading to acute toxicity in preclinical studies. hyphadiscovery.com

| Precursor | Metabolite | Metabolic Process |

|---|---|---|

| 8:2 FTOH | 8:2 FTOH O-glucuronide / O-sulfate | Direct Conjugation |

| 8:2 FTOH | 8:2 Fluorotelomer Aldehyde (8:2 FTAL) | P450-mediated Oxidation |

| 8:2 FTAL | 8:2 Fluorotelomer α,β-Unsaturated Aldehyde (8:2 FTUAL) | Non-enzymatic HF Elimination |

| 8:2 FTAL | 8:2 Fluorotelomer Carboxylate (8:2 FTCA) | Oxidation |

| 8:2 FTUAL | 8:2 Fluorotelomer α,β-Unsaturated Carboxylate (8:2 FTUCA) | Oxidation |

| 8:2 FTOH | Perfluorooctanoate (PFOA) | Multiple steps including oxidation |

| 8:2 FTOH | Perfluorononanoate (PFNA) | Multiple steps including oxidation |

Bioaccumulation and Environmental Transport Considerations

The unique physicochemical properties of fluorinated compounds influence their transport and potential for bioaccumulation in the environment. dioxin20xx.org Many per- and polyfluoroalkyl substances (PFAS) are amphiphilic, meaning they possess both hydrophobic and hydrophilic properties, which affects their behavior at interfaces. researchgate.net

Environmental Transport: Volatile fluorinated compounds, such as certain fluorotelomer alcohols, can be transported long distances in the atmosphere. researchgate.netdioxin20xx.org Once in the atmosphere, they can be oxidized to form more persistent and water-soluble compounds like PFAAs, which are then deposited into aquatic and terrestrial ecosystems. researchgate.net

In aquatic environments, the transport of fluorinated compounds is complex. Anionic PFAAs are water-soluble and can travel with ocean currents, which is considered a major pathway for their transport to remote areas like the Arctic. researchgate.net Furthermore, these compounds can concentrate at the water's surface, and transport via marine aerosols (foam) is considered another potentially important long-range transport mechanism. researchgate.netdioxin20xx.org Their mobility in soil is variable, with some PFAS being weakly adsorbed to soil particles, creating a risk of leaching into groundwater. researchgate.net

Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism over time. Certain fluorinated compounds, particularly those with long perfluoroalkyl chains, have been shown to bioaccumulate. nih.govresearchgate.net Their persistence against metabolic degradation contributes significantly to this potential. nih.gov Unlike traditional persistent organic pollutants that accumulate in fatty tissues, some of the most prominent PFAS, such as PFOS and PFOA, tend to bind to proteins in the blood and accumulate in well-perfused organs like the liver. After liberation from a parent compound through metabolism, fluoride ions have a strong affinity for hard tissues like bones and teeth. nih.govnih.gov

Considerations for Fluorinated Alcohol Metabolism

The metabolism of fluorinated alcohols is a critical aspect of their biotransformation, determining their persistence and the nature of their metabolites. While specific data for 2-(3,3-Difluorocyclobutyl)ethanol is not available, general principles can be drawn from studies of other fluorinated alcohols.

The primary route of metabolism for simple alcohols involves oxidation. nih.gov For fluorinated alcohols, this process is often catalyzed by cytochrome P450 enzymes rather than alcohol dehydrogenase. nih.gov The initial oxidation product is an aldehyde, which is typically a transient and reactive species. nih.gov This aldehyde can then be further oxidized to a carboxylic acid. nih.govnih.gov

For example, studies with fluorotelomer alcohols (FTOHs) show a clear pathway from alcohol to aldehyde to carboxylic acid. nih.gov In addition to oxidation, direct conjugation of the alcohol group with glucuronic acid or sulfate (B86663) is a significant metabolic pathway for FTOHs, facilitating their excretion. nih.gov

A key consideration is the "lethal synthesis" phenomenon, where a seemingly innocuous fluorinated compound is metabolized into a highly toxic substance. annualreviews.org A classic example is the metabolism of ω-fluoroalcohols, such as 4-fluorobutanol, which are readily metabolized in vivo to the highly toxic fluoroacetate. nih.govwikipedia.org Fluoroacetate disrupts the citric acid cycle, leading to severe metabolic impairment. nih.govacs.org This highlights the critical importance of understanding the metabolic fate of any novel fluorinated alcohol. The presence of fluorine atoms can significantly alter metabolic pathways and outcomes compared to their non-fluorinated counterparts. annualreviews.org

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium or nickel catalysts improve cross-coupling efficiency for cyclobutane intermediates.

- Temperature Control : Maintaining sub-0°C conditions during fluorination minimizes side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in substitution steps.

What spectroscopic techniques are most effective for characterizing this compound?

(Basic)

Key techniques include:

How does the stereochemistry of the cyclobutyl ring influence the compound’s physicochemical properties?

(Advanced)

The 3,3-difluorocyclobutyl group introduces significant ring strain and stereoelectronic effects:

- Solubility : The planar cyclobutane ring reduces solubility in aqueous media (logP ≈ 2.5) but enhances lipid membrane permeability .

- Thermal Stability : Strain energy (~25 kcal/mol) lowers decomposition temperatures; storage below -20°C in inert atmospheres is recommended .

- Hydrogen Bonding : The ethanol group forms intramolecular H-bonds with fluorine atoms, altering reactivity in nucleophilic substitutions .

Table : Impact of Fluorine Substitution on Properties

| Property | 3,3-Difluorocyclobutyl | Non-Fluorinated Cyclobutyl |

|---|---|---|

| LogP | 2.5 | 1.8 |

| Melting Point (°C) | 45-50 | 60-65 |

| Ring Strain (kcal/mol) | ~25 | ~26.3 |

How can researchers resolve contradictions in reported biological activity data for fluorinated cyclobutane derivatives?

(Advanced)

Discrepancies often arise from assay conditions or impurities. Methodological solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from artifacts .

- Isotopic Labeling : Use ¹⁴C or ³H-labeled analogs (e.g., [carboxyl-¹⁴C] derivatives) to track metabolic stability and binding specificity .

- Structural Analog Comparison : Test related compounds (e.g., 2-(3,3-Difluorocyclobutyl)acetic acid) to isolate pharmacophore contributions .

What strategies mitigate stability challenges during storage or experimental use?

Q. (Basic)

- Storage : Lyophilize and store under argon at -20°C; avoid prolonged exposure to light or moisture .

- Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers with pH > 8 to prevent hydrolysis .

- Inert Atmospheres : Conduct reactions under nitrogen or argon to minimize oxidative degradation .

How does the compound’s logP value influence its application in medicinal chemistry?

(Advanced)

A logP of ~2.5 (predicted) balances lipophilicity and solubility, making it suitable for:

- Blood-Brain Barrier Penetration : Ideal for CNS-targeting prodrugs (e.g., AG-120 analogs) .

- Prodrug Design : The ethanol group can be esterified to modulate bioavailability and half-life .

Table : logP Comparisons with Related Compounds

| Compound | logP | Application |

|---|---|---|

| This compound | 2.5 | CNS drug precursors |

| 2-(3,3-Difluorocyclobutyl)acetic acid | 1.8 | Enzyme inhibitor backbones |

| (3,3-Difluorocyclobutyl)methanol | 1.2 | Solubility-enhancing moieties |

What computational methods are used to predict the reactivity of this compound?

Q. (Advanced)

- DFT Calculations : Model transition states for fluorination or hydroxylation steps (e.g., B3LYP/6-31G* basis sets) .

- MD Simulations : Study solvation effects and conformational flexibility in aqueous/DMSO mixtures .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with biological activity using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.